10-epi-11-Deoxyoxaunomycin is a synthetic derivative of oxaunomycin, a member of the anthracycline class of antibiotics. This compound has garnered attention due to its potential as an anticancer agent, leveraging the structural characteristics of anthracyclines that are known for their efficacy in cancer treatment. The synthesis and modification of anthracycline derivatives like 10-epi-11-Deoxyoxaunomycin aim to enhance their therapeutic properties while minimizing side effects.
10-epi-11-Deoxyoxaunomycin is classified under the anthracycline antibiotics, which are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. This compound is synthesized from natural products related to oxaunomycin, which is derived from microbial sources, particularly from Streptomyces species.
The synthesis of 10-epi-11-Deoxyoxaunomycin involves several key steps, utilizing advanced organic chemistry techniques. The process typically includes:
These methods allow for the careful construction of the desired molecular architecture while maintaining high yields and purity of the final product .
The molecular structure of 10-epi-11-Deoxyoxaunomycin can be described as follows:
The molecular formula for 10-epi-11-Deoxyoxaunomycin is , with a molecular weight of approximately 485.52 g/mol. Its structural representation can be depicted using standard chemical drawing conventions, highlighting key functional groups and stereochemistry.
The chemical reactivity of 10-epi-11-Deoxyoxaunomycin is primarily attributed to its ability to undergo various reactions that enhance its anticancer properties:
These reactions are fundamental to its mechanism of action against cancer cells .
The mechanism by which 10-epi-11-Deoxyoxaunomycin exerts its anticancer effects involves several key processes:
This multifaceted mechanism enhances its effectiveness as an anticancer agent compared to other compounds in its class .
10-epi-11-Deoxyoxaunomycin has significant potential applications in scientific research and medicine:
The ongoing research into this compound aims to optimize its therapeutic index while minimizing side effects associated with traditional anthracycline therapy .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2